An In-depth Technical Guide to Methyl 3-amino-5-methyl-1H-indole-2-carboxylate
An In-depth Technical Guide to Methyl 3-amino-5-methyl-1H-indole-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1] Within this extensive family, 3-amino-1H-indole-2-carboxylates have emerged as a particularly valuable class of compounds. These molecules serve as versatile synthetic intermediates and possess intrinsic biological potential, notably in the development of novel therapeutics. This guide provides a comprehensive technical overview of a specific derivative, methyl 3-amino-5-methyl-1H-indole-2-carboxylate, focusing on its chemical structure, synthesis, and prospective applications in medicinal chemistry and drug discovery.
Molecular Structure and Properties
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS Number: 462068-67-3) is a polysubstituted indole with a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol .[2] The core of the molecule is the bicyclic indole ring system, which is functionalized with a methyl group at the 5-position, an amino group at the 3-position, and a methyl carboxylate group at the 2-position.
The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule. The electron-donating amino group at the C3 position significantly influences the reactivity of the indole ring, while the methyl ester at C2 provides a handle for further chemical modifications, such as amide bond formation. The methyl group at the C5 position can also influence the molecule's lipophilicity and interaction with biological targets.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 462068-67-3 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| InChI Key | UMTRNZODNOATRF-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | [2] |
| Storage | 2-8°C, in a dark place under an inert atmosphere | [2] |
A diagram of the chemical structure is presented below:
Caption: Proposed synthetic workflow for methyl 3-amino-5-methyl-1H-indole-2-carboxylate.
Detailed Experimental Protocol (Proposed)
Step 1: Preparation of 4-Methylbenzenediazonium chloride
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Dissolve 4-methylaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.
Step 2: Japp-Klingemann Reaction to form the Hydrazone
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In a separate flask, dissolve methyl 2-amino-3-oxobutanoate in a suitable solvent (e.g., ethanol) and cool to 0-5 °C.
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Add a base (e.g., sodium acetate) to the β-ketoester solution.
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Slowly add the freshly prepared cold diazonium salt solution to the β-ketoester solution with vigorous stirring, maintaining the temperature below 10 °C.
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Allow the reaction mixture to stir for several hours, gradually warming to room temperature.
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The resulting hydrazone product may precipitate from the solution and can be collected by filtration, washed with cold water, and dried.
Step 3: Fischer Indole Synthesis
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Suspend the dried hydrazone in a suitable acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol.
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Heat the mixture with stirring to a temperature typically ranging from 80 to 120 °C. The optimal temperature should be determined experimentally.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide solution).
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The crude product will precipitate and can be collected by filtration.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain pure methyl 3-amino-5-methyl-1H-indole-2-carboxylate.
Reactivity and Potential for Derivatization
The chemical structure of methyl 3-amino-5-methyl-1H-indole-2-carboxylate offers several sites for further chemical modification, making it a valuable building block in synthetic chemistry.
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N-1 of the Indole: The indole nitrogen can be alkylated or acylated under basic conditions.
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C-3 Amino Group: The primary amino group is nucleophilic and can readily undergo acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents.
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C-2 Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.
The reactivity of the 3-aminoindole-2-carboxylate system allows for its use in the synthesis of more complex heterocyclic systems, such as pyrimido[5,4-b]indoles. [3]
Caption: Key reactivity sites of methyl 3-amino-5-methyl-1H-indole-2-carboxylate.
Potential Applications in Drug Discovery
While specific biological activity data for methyl 3-amino-5-methyl-1H-indole-2-carboxylate is not extensively reported in the public domain, the broader class of substituted indole-2-carboxylates and 3-aminoindoles has shown significant promise in various therapeutic areas.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. Derivatives of indole-2-carboxylic acid have been investigated as potent inhibitors of various protein kinases, which are often dysregulated in cancer. [1]The 3-amino-5-methyl substitution pattern of the target molecule provides a unique scaffold for the design of kinase inhibitors, where the amino group can act as a crucial hydrogen bond donor in the active site of the target protein.
Anti-infective Agents
The 3-amino-1H-indole-2-carboxylate scaffold is valued for its potential to inhibit protein-protein interactions. One such target is the SPRY domain-containing SOCS box protein 2 (SPSB2), which is being explored for the development of novel anti-infective therapies. [1]
Anti-inflammatory and Immunomodulatory Activity
Certain 3-amino-1H-indole-2-carboxylate derivatives have demonstrated the ability to inhibit the transcription and release of interleukin-4 (IL-4), a key cytokine in allergic and asthmatic responses. [1]This suggests that methyl 3-amino-5-methyl-1H-indole-2-carboxylate could serve as a starting point for the development of new anti-inflammatory and immunomodulatory agents.
Conclusion
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is a strategically functionalized indole derivative with significant potential as a versatile building block in medicinal chemistry. Its chemical structure offers multiple avenues for derivatization, enabling the synthesis of diverse compound libraries for drug discovery programs. While direct biological data for this specific molecule is limited, the well-established anticancer, anti-infective, and anti-inflammatory activities of the broader 3-aminoindole-2-carboxylate class provide a strong rationale for its further investigation. The proposed synthetic and analytical methodologies in this guide offer a framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.
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